molecular formula C24H24N4O3S3 B2466102 2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1112419-10-9

2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2466102
CAS No.: 1112419-10-9
M. Wt: 512.66
InChI Key: ILQFWHGZXQHUSF-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, substituted with various functional groups such as ethoxyphenyl, methyl, and ethylphenyl. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolopyrimidine Core: The initial step involves the synthesis of the thiazolopyrimidine core. This can be achieved by reacting appropriate starting materials such as 2-aminothiazole and ethyl acetoacetate under acidic or basic conditions.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethoxyphenyl, methyl, and ethylphenyl groups. These reactions often require the use of reagents such as alkyl halides, aryl halides, and appropriate catalysts.

    Final Coupling: The final step involves coupling the substituted thiazolopyrimidine with acetamide derivatives to form the target compound. This step may require the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Alkyl halides, aryl halides, catalysts such as palladium or copper, and solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide lies in its specific substitution pattern and the presence of both thiazolopyrimidine and acetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S3/c1-4-15-7-6-8-16(13-15)25-19(29)14-33-23-26-21-20(22(30)27(23)3)34-24(32)28(21)17-9-11-18(12-10-17)31-5-2/h6-13H,4-5,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQFWHGZXQHUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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